molecular formula C6H5ClIN B137281 2-Chloro-4-iodoaniline CAS No. 42016-93-3

2-Chloro-4-iodoaniline

Cat. No.: B137281
CAS No.: 42016-93-3
M. Wt: 253.47 g/mol
InChI Key: MYDAOWXYGPEPJT-UHFFFAOYSA-N
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Description

2-Chloro-4-iodoaniline is an organic compound with the molecular formula C6H5ClIN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 of the benzene ring are replaced by chlorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-iodoaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-chloroaniline, iodination can be achieved using iodine and an oxidizing agent such as sodium nitrite in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the nitration of chlorobenzene, followed by reduction to form 2-chloroaniline, and subsequent iodination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 2-chloro-4-azidoaniline or 2-chloro-4-cyanoaniline can be formed.

    Oxidation Products: Nitro derivatives like 2-chloro-4-nitroaniline.

    Reduction Products: Corresponding amines or hydrazines.

Scientific Research Applications

2-Chloro-4-iodoaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodoaniline depends on its application. In organic synthesis, its reactivity is primarily due to the presence of both electron-withdrawing (chlorine and iodine) and electron-donating (amino) groups, which influence its behavior in electrophilic and nucleophilic reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

    2-Chloroaniline: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    4-Iodoaniline: Lacks the chlorine substituent, affecting its electronic properties and reactivity.

    2-Bromo-4-iodoaniline: Similar structure but with bromine instead of chlorine, leading to different reactivity patterns.

Uniqueness: 2-Chloro-4-iodoaniline is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Properties

IUPAC Name

2-chloro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDAOWXYGPEPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962158
Record name 2-Chloro-4-iodoaniline
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Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42016-93-3
Record name 2-Chloro-4-iodobenzenamine
Source CAS Common Chemistry
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Record name Benzenamine, 2-chloro-4-iodo-
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Record name 42016-93-3
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Record name 2-Chloro-4-iodoaniline
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Record name 2-Chloro-4-iodoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the crystal structure of 2-chloro-4-iodoaniline?

A1: The crystal structure of this compound has been determined using X-ray diffraction. It reveals that the molecule does not exhibit strong intermolecular interactions like hydrogen bonding or iodine-iodine interactions, despite the presence of an amino group and an iodine atom []. The crystal structure is primarily stabilized by weaker interactions involving the amine group as a hydrogen bond donor and nitrogen or halogen atoms as acceptors [].

Q2: What is the role of this compound in the synthesis of cobimetinib?

A2: this compound is a key intermediate in the synthesis of cobimetinib, a medication used to treat certain types of melanoma []. It reacts with a precursor molecule, [2,3,4-trifluorophenyl][3-hydroxy-3-(2S)-N-Boc-2-piperidyl-1-azetidinyl]ketone, in a substitution reaction. This step is crucial for incorporating the specific chemical structure of this compound into the final cobimetinib molecule [].

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